2,2'-Dibromo-1,1'-binaphthyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

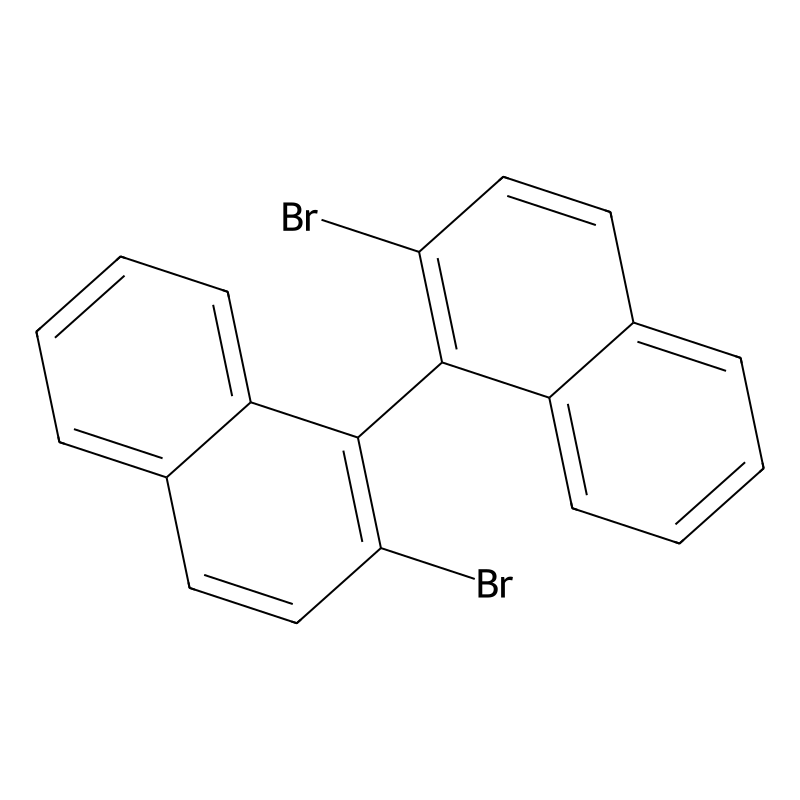

2,2'-Dibromo-1,1'-binaphthyl is a synthetic organic compound with the chemical formula C₂₀H₁₂Br₂. It is a white crystalline solid with a melting point of 178-183 °C []. Several methods have been reported for its synthesis, including the bromination of 1,1'-binaphthyl or the Suzuki-Miyaura coupling reaction between 2-bromonaphthalene and 1,1'-bis(4-boronophenyl)ethane [, ]. Due to its rigid structure and chiral nature, 2,2'-dibromo-1,1'-binaphthyl has found applications in various areas of scientific research, as detailed below.

Asymmetric Catalysis:

One of the most prominent applications of 2,2'-dibromo-1,1'-binaphthyl is as a chiral ligand in asymmetric catalysis. Its rigid structure and bulky bromine substituents help to create a well-defined chiral environment around the metal center, leading to high enantioselectivity in various catalytic reactions []. For example, 2,2'-dibromo-1,1'-binaphthyl-based ligands have been successfully employed in hydrogenation, hydroboration, and aldol reactions, enabling the synthesis of chiral molecules with high optical purity [, , ].

2,2'-Dibromo-1,1'-binaphthyl is an organic compound with the molecular formula C20H12Br2 and a CAS number of 74866-28-7. It consists of two bromine atoms attached to the 2-position of the binaphthyl structure, which is composed of two naphthalene units connected by a single bond. This compound is notable for its chiral properties, as it can exist in enantiomeric forms, making it significant in asymmetric synthesis and catalysis. The compound appears as a white to light yellow crystalline solid and is soluble in organic solvents such as dichloromethane and chloroform, but insoluble in water .

2,2'-Dibromo-1,1'-binaphthyl itself does not have a known mechanism of action in biological systems. Its significance lies in being a precursor for BINAP, a chiral catalyst that functions by creating a stereochemically controlled environment around the reacting molecules during asymmetric synthesis [].

- Limited data available on specific hazards. However, as a brominated aromatic compound, it is recommended to handle it with care, using appropriate personal protective equipment (PPE) like gloves and goggles.

- Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles in reactions such as the formation of biaryl compounds.

- Cross-coupling reactions: It can be utilized in Suzuki or Stille coupling reactions to form more complex organic molecules.

- Lithiation: The compound can undergo lithiation using reagents like tert-butyllithium, allowing for further functionalization through electrophilic addition .

These reactions highlight its utility in synthetic organic chemistry.

The synthesis of 2,2'-dibromo-1,1'-binaphthyl can be achieved through several methods:

- Bromination of 1,1'-binaphthyl: This method involves treating 1,1'-binaphthyl with bromine under controlled conditions to selectively introduce bromine at the 2-position.

- Lithiation followed by substitution: As mentioned earlier, lithiation with tert-butyllithium can facilitate further reactions leading to the formation of various derivatives .

- Resolution of racemic mixtures: Techniques such as chiral chromatography or crystallization can be employed to separate enantiomers from racemic mixtures of dibromo-binaphthylenes .

These methods illustrate the versatility in synthesizing this compound.

2,2'-Dibromo-1,1'-binaphthyl finds applications in several areas:

- Asymmetric synthesis: Its chiral nature makes it valuable in producing enantiomerically pure compounds.

- Ligands in catalysis: It is used as a ligand in transition metal-catalyzed reactions due to its ability to stabilize metal centers and influence reaction pathways.

- Material science: It serves as a precursor for developing new materials with specific electronic and optical properties.

These applications underscore its importance in both academic research and industrial settings.

Interaction studies involving 2,2'-dibromo-1,1'-binaphthyl focus on its role as a ligand and its interactions with various metal complexes. Research indicates that it can form stable complexes with transition metals such as palladium and platinum. These interactions are essential for understanding the compound's catalytic properties and mechanisms .

Several compounds share structural similarities with 2,2'-dibromo-1,1'-binaphthyl. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1,1'-Binaphthyl | No halogen substituents | Chiral compound used extensively in synthesis |

| 2,2'-Dihydroxy-1,1'-binaphthyl | Hydroxyl groups at 2-position | Used as a chiral ligand in asymmetric synthesis |

| 4-Bromobiphenyl | Bromine on biphenyl structure | Simpler structure; less sterically hindered |

| 6-Bromo-1-naphthol | Bromine on naphthol | Exhibits different biological activities |

The uniqueness of 2,2'-dibromo-1,1'-binaphthyl lies in its specific bromination pattern and its application as a chiral ligand in catalytic processes, distinguishing it from other similar compounds which may lack these features or functionalities .

The historical development of 2,2'-dibromo-1,1'-binaphthyl is intrinsically linked to the broader evolution of binaphthyl chemistry and asymmetric synthesis. The compound emerged as a significant synthetic intermediate during the late 20th century, primarily driven by the need for efficient precursors to chiral diphosphine ligands. The systematic study of binaphthyl derivatives began with investigations into 1,1'-bi-2-naphthol chemistry, where researchers recognized the potential of introducing halogen substituents to enhance reactivity and enable selective functionalization.

The breakthrough came with the realization that brominated binaphthyl derivatives could serve as versatile synthetic platforms. Early synthetic methodologies focused on the direct bromination of 1,1'-binaphthyl using bromine in various solvents, including acetonitrile, which provided access to the dibrominated product through electrophilic aromatic substitution. This foundational work established the compound as a crucial intermediate in the synthesis of BINAP, the widely recognized chiral diphosphine ligand that would later earn Ryōji Noyori the Nobel Prize in Chemistry.

The development of resolution techniques for obtaining enantiomerically pure forms of 2,2'-dibromo-1,1'-binaphthyl represented another milestone in its historical trajectory. Research groups developed sophisticated methods for separating the racemic mixture into individual enantiomers, enabling access to both (R) and (S) forms of the compound. These advances were crucial for the subsequent development of enantioselective catalytic systems that rely on the inherent chirality of the binaphthyl framework.

Significance in Synthetic Organic Chemistry

2,2'-Dibromo-1,1'-binaphthyl occupies a central position in synthetic organic chemistry due to its unique combination of structural rigidity and functional group reactivity. The compound's significance stems from several key attributes that make it an invaluable synthetic intermediate. The presence of two bromine atoms at the 2,2'-positions provides reactive sites for various coupling reactions, including Suzuki-Miyaura coupling, Heck reactions, and organolithium-mediated transformations.

The compound's utility extends beyond simple functional group transformations to encompass its role as a precursor for sophisticated chiral ligands. The synthesis of BINAP from 2,2'-dibromo-1,1'-binaphthyl represents one of the most significant applications in this context. The process involves the substitution of bromine atoms with diphenylphosphino groups, typically achieved through organolithium chemistry followed by reaction with chlorodiphenylphosphine. This transformation has enabled the development of numerous ruthenium, rhodium, and palladium complexes that exhibit exceptional enantioselectivity in various catalytic processes.

Recent advances have demonstrated the compound's versatility in cascade cyclization reactions, where it serves as a substrate for generating novel binaphthyl derivatives through benzannulated enyne-allene intermediates. Research by Bailey and colleagues has shown that 2,2'-dibromo-1,1'-binaphthyl can undergo prototropic rearrangements followed by radical cyclization to produce complex polycyclic structures. These transformations highlight the compound's potential in developing new synthetic methodologies for constructing challenging molecular architectures.

Axial Chirality Conceptual Framework

The conceptual framework of axial chirality is fundamental to understanding the significance of 2,2'-dibromo-1,1'-binaphthyl in asymmetric synthesis. Axial chirality represents a special case of molecular chirality where the stereogenic element arises from restricted rotation about a specific axis, rather than from the presence of traditional chiral centers. In the case of binaphthyl derivatives, the axis of chirality is defined by the bond connecting the two naphthalene rings, designated as the C1-C1' bond.

The origin of axial chirality in 2,2'-dibromo-1,1'-binaphthyl results from steric hindrance between substituents on adjacent naphthalene rings. The bromine atoms at the 2,2'-positions, combined with the bulky naphthalene frameworks, create significant rotational barriers that prevent free rotation about the central bond. This restriction leads to the formation of stable atropisomers, which are conformational isomers that can be isolated and characterized as distinct chemical entities.

The dihedral angle between the two naphthalene planes in 2,2'-dibromo-1,1'-binaphthyl is approximately 90 degrees, similar to other binaphthyl derivatives such as BINAP. This specific geometric arrangement creates a chiral environment that can distinguish between enantiotopic faces of prochiral substrates in catalytic reactions. The C₂-symmetric framework of the molecule ensures that both enantiomers exhibit identical chemical properties while displaying opposite stereochemical preferences in asymmetric transformations.

Understanding the energy barriers associated with racemization is crucial for practical applications of axially chiral compounds. For 2,2'-dibromo-1,1'-binaphthyl, the rotational barrier is sufficiently high to prevent racemization under normal laboratory conditions, making it possible to isolate and utilize individual enantiomers in synthetic applications. This stability is essential for maintaining optical purity during subsequent chemical transformations and catalytic processes.

Research Evolution Timeline

The research evolution of 2,2'-dibromo-1,1'-binaphthyl can be traced through several distinct phases that reflect broader developments in asymmetric synthesis and organometallic chemistry. The initial phase, spanning the 1970s and early 1980s, focused on establishing reliable synthetic routes to the compound and understanding its basic chemical properties. During this period, researchers developed the fundamental bromination protocols and began investigating the compound's potential as a synthetic intermediate.

The second phase, occurring throughout the 1980s and 1990s, witnessed the emergence of 2,2'-dibromo-1,1'-binaphthyl as a key precursor for chiral ligand synthesis. The development of BINAP by Noyori and coworkers represented a watershed moment that demonstrated the compound's potential in asymmetric catalysis. This period saw extensive research into optimizing synthetic routes, developing resolution methods, and exploring the scope of catalytic applications.

The contemporary phase, spanning from the 2000s to the present, has been characterized by the development of novel synthetic methodologies and the exploration of new applications. Research has expanded to include cascade cyclization reactions, as demonstrated by Bailey's work on benzannulated enyne-allene chemistry. Additionally, investigations into modified binaphthyl structures and alternative substitution patterns have opened new avenues for catalyst design and development.

Recent advances have also focused on developing more sustainable synthetic approaches and exploring the compound's potential in emerging areas such as materials science and molecular electronics. The synthesis of bis-silyl-substituted derivatives, as reported by Hoshi and colleagues, represents an example of how the basic binaphthyl framework continues to inspire new chemical transformations.

2,2'-Dibromo-1,1'-binaphthyl represents a critical synthetic intermediate in the preparation of chiral catalysts and asymmetric ligands, particularly in the synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl derivatives [1]. This compound, with the molecular formula C₂₀H₁₂Br₂ and molecular weight of 412.12 g/mol, exhibits significant importance in organometallic chemistry due to its role as a precursor to various chiral phosphine ligands [2]. The compound appears as a white to off-white crystalline solid with a melting point range of 178-183°C [4].

Classical Synthetic Routes

The classical synthesis of 2,2'-dibromo-1,1'-binaphthyl primarily relies on the lithiation of racemic starting materials followed by bromination reactions [1] [4]. The most established classical route involves the lithiation of racemic 2,2'-dibromo-1,1'-binaphthyl with tertiary-butyllithium followed by addition of diphenylphosphine chloride [7]. This methodology has been extensively documented in organic synthesis literature and represents the foundational approach for accessing this important synthetic intermediate [4].

Traditional bromination approaches utilize direct electrophilic aromatic substitution on binaphthyl systems [11]. The bromination of 1,1'-binaphthalene-2,2'-diol derivatives has been shown to proceed regioselectively at the 6,6'-positions under standard conditions, though careful control of reaction parameters is required to achieve selective dibromination [25]. Purification of the resulting binaphthyl derivatives typically involves chromatography through silica gel columns using hexane as eluent, yielding pale yellow crystals upon recrystallization from ethanol [4].

The classical synthetic routes often require extended reaction times and careful temperature control to minimize side product formation [11]. Bromination reactions using molecular bromine in chlorinated solvents have been reported to proceed over 12-24 hour periods at reduced temperatures to ensure regioselectivity [22]. These extended reaction times and the need for multiple purification steps represent significant limitations of classical synthetic approaches.

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for the preparation of binaphthyl derivatives, offering significant advantages in terms of reaction efficiency and environmental sustainability [19] [33]. The application of microwave irradiation to organic synthesis represents a major breakthrough in synthetic chemistry methodology, fundamentally changing the way chemical synthesis is performed [33].

Two-Step Procedure from β-Naphthol

The microwave-assisted two-step synthesis from β-naphthol represents an efficient pathway for accessing 2,2'-dibromo-1,1'-binaphthyl derivatives [41]. This approach involves initial oxidative coupling of 2-naphthol derivatives to form the binaphthyl backbone, followed by selective bromination at the 2,2'-positions [44]. The oxidative coupling reaction has been demonstrated to proceed efficiently under microwave conditions using copper-based catalysts [41].

Research has shown that the oxidative coupling of 2-naphthol derivatives can be achieved using environmentally benign copper-montmorillonite catalysts under microwave irradiation [41]. This green chemistry approach provides superior results compared to conventional ferric chloride-catalyzed methods while reducing environmental impact [41]. The coupling reaction typically proceeds through the formation of radical intermediates that undergo selective C-C bond formation at the 1,1'-positions [42].

The second step involves regioselective bromination of the binaphthyl intermediate to install bromine atoms at the 2,2'-positions [22]. Microwave irradiation facilitates this transformation by providing rapid and uniform heating, leading to improved reaction rates and selectivity compared to conventional thermal methods [33]. The use of controlled microwave power settings allows for precise temperature control while minimizing decomposition pathways [35].

Optimization Parameters for Microwave Irradiation

The optimization of microwave parameters represents a critical aspect of developing efficient synthetic protocols for binaphthyl derivatives [32] [34]. Key parameters that require careful optimization include microwave power, temperature, reaction time, and solvent selection [35] [36]. The dielectric properties of the reaction medium play a crucial role in determining the efficiency of microwave energy conversion to thermal energy [32].

Solvent selection for microwave-assisted reactions must consider the dielectric heating properties of the chosen medium [32] [36]. Solvents with high tangent delta values, such as ethylene glycol (1.35) and ethanol (0.94), provide rapid heating under microwave conditions [36]. However, solvents with lower dielectric constants can also be utilized when other reaction components efficiently absorb microwave energy [32].

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Power | 20-300 W | Controls heating rate and temperature |

| Temperature | 80-150°C | Affects reaction rate and selectivity |

| Time | 5-30 minutes | Minimizes decomposition while ensuring completion |

| Solvent | High tan δ (>0.5) | Enables efficient energy transfer |

Power optimization typically involves starting with lower power settings (20-30 W) and gradually increasing based on reaction monitoring [35]. Temperature control is achieved through automated power modulation, maintaining set temperatures while preventing overheating [32]. Reaction times under microwave conditions are dramatically reduced compared to conventional heating, often requiring only 5-30 minutes versus several hours [33] [37].

The use of polar solvents with high dielectric constants facilitates efficient microwave heating through dipole rotation mechanisms [32] [36]. Water represents an ideal solvent for many microwave-assisted reactions due to its high dielectric constant and environmental compatibility [36]. At elevated temperatures, water behaves as a pseudo-organic solvent, expanding its utility in organic transformations [38].

Stereoselective Synthesis Strategies

Stereoselective synthesis of 2,2'-dibromo-1,1'-binaphthyl derivatives requires careful consideration of the axial chirality inherent in the binaphthyl framework [23] [26]. The restricted rotation about the 1,1'-bond creates atropisomeric forms that can be resolved or synthesized enantioselectively [25]. These chiral binaphthyl derivatives serve as important precursors to asymmetric catalysts and chiral ligands used in stereoselective transformations [50].

Enantioselective Preparation Methods

Enantioselective synthesis approaches focus on the asymmetric construction of the binaphthyl backbone or the kinetic resolution of racemic intermediates [44] [50]. Copper-catalyzed asymmetric oxidative coupling of naphthol derivatives represents one of the most effective methods for accessing enantioenriched binaphthyl systems [44]. These reactions typically employ chiral diamine-copper complexes that induce high levels of enantioselectivity in the coupling process [44].

The use of chiral diamine ligands derived from proline has been shown to provide enantioselectivities of up to 78% enantiomeric excess in copper-catalyzed oxidative coupling reactions [44]. The ester substituent at the 3-position of the naphthol substrate plays a crucial role in achieving good asymmetric induction [44]. These findings demonstrate the importance of substrate design in achieving high stereocontrol in binaphthyl synthesis.

Resolution methods utilizing chiral auxiliaries represent an alternative approach to accessing enantioenriched binaphthyl derivatives [22]. The synthesis of enantiopure 3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl has been achieved through lithiation-bromination sequences starting from resolved binaphthyl precursors [22]. These methods require careful optimization of reaction conditions to maintain enantiomeric purity throughout the synthetic sequence.

Palladium-catalyzed asymmetric Suzuki coupling reactions have emerged as powerful tools for the stereoselective construction of binaphthyl systems [50]. The use of binaphthyl-based phosphoramidite-stabilized chiral palladium nanoparticles has enabled highly enantioselective C-C coupling reactions with enantiomeric excesses exceeding 99% [50]. These catalytic systems demonstrate exceptional performance in the formation of sterically hindered binaphthalene units [50].

Diastereoselectivity Control Mechanisms

Diastereoselectivity control in binaphthyl synthesis involves understanding the conformational preferences and steric interactions that govern the stereochemical outcome of bond-forming reactions [45] [46]. The propeller chirality concept has been identified as a key factor in controlling stereoselectivity in reactions involving binaphthyl scaffolds [46]. This conformational chirality arises from the specific spatial arrangement of substituents around the binaphthyl core and can be transmitted to influence the stereochemistry of subsequent transformations [46].

The axially chiral binaphthyl scaffold generates well-defined chiral environments through stabilizing π-π stacking interactions [46]. These non-covalent interactions play a crucial role in determining the reactive conformations of intermediates and transition states [46]. Computational studies have revealed that only specific conformers exhibit reactivity, and these reactive conformers possess distinct chiral propeller shapes that induce facial selectivity in subsequent reactions [46].

Mechanistic investigations have demonstrated that the stereochemical outcome of reactions involving binaphthyl derivatives is governed by the preferential adoption of specific conformations that minimize steric interactions [47]. The concept of chirality relay has been proposed to explain how the axial chirality of the binaphthyl backbone is transmitted to remote reaction centers [46]. This understanding provides valuable insights for the rational design of stereoselective synthetic methods.

The use of directing groups and coordinating functionalities represents another important strategy for achieving diastereoselectivity control [47]. Chelation-controlled reactions can be designed to favor specific diastereomeric transition states through the formation of rigid cyclic intermediates [45]. These approaches have been successfully applied to the synthesis of various binaphthyl derivatives with high levels of stereocontrol [24].

Scale-Up Considerations for Industrial Applications

The transition from laboratory-scale synthesis to industrial production of 2,2'-dibromo-1,1'-binaphthyl requires careful consideration of process safety, economic viability, and environmental impact [31]. Industrial synthesis must address challenges related to heat transfer, mixing efficiency, and waste minimization while maintaining product quality and yield . The development of scalable synthetic routes often necessitates modification of laboratory procedures to accommodate larger reaction volumes and different equipment configurations [30].

Economic considerations play a crucial role in selecting appropriate synthetic routes for industrial implementation [31]. The cost of raw materials, catalyst systems, and purification methods must be evaluated against the value of the final product . For high-value chiral catalysts and ligands derived from 2,2'-dibromo-1,1'-binaphthyl, the economic justification for more expensive synthetic approaches may be favorable compared to commodity chemical production .

Process optimization for industrial scale requires comprehensive evaluation of reaction parameters including temperature profiles, mixing rates, and residence times [34]. Microwave-assisted synthesis presents unique challenges for scale-up due to the need for uniform energy distribution across large reaction volumes [34]. Alternative heating methods or modified reactor designs may be necessary to achieve the benefits of microwave activation at industrial scale [32].

Environmental and safety considerations become increasingly important at industrial scale, requiring implementation of robust containment and waste treatment systems [31]. The use of halogenated solvents and reagents common in binaphthyl synthesis necessitates careful evaluation of environmental impact and regulatory compliance [30]. Green chemistry principles should be incorporated wherever possible to minimize environmental footprint while maintaining synthetic efficiency [41].

XLogP3

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (88.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant